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# An In-depth Technical Guide to 2',5'-Dimethylacetophenone (CAS 2142-73-6)

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Compound of Interest

Compound Name: 2',5'-Dimethylacetophenone

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### Introduction

2',5'-Dimethylacetophenone, with the Chemical Abstracts Service (CAS) registry number 2142-73-6, is an aromatic ketone.[1] Structurally, it consists of an acetophenone core with two methyl groups substituted at the 2' and 5' positions of the phenyl ring.[1] This compound is a colorless to pale yellow liquid with a characteristic sweet, floral, and fruity aroma.[1] It finds applications as a fragrance ingredient in perfumes, cosmetics, soaps, and lotions.[1] Beyond its use in the fragrance industry, it serves as a valuable building block in organic synthesis for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.[1] For instance, it has been used in the synthesis of redox-active alkyl-substituted aryldioxobutanoic acids and antimicrobial imidazo[1,2-a]pyridine derivatives. This guide provides a comprehensive technical overview of its chemical properties, synthesis, spectral analysis, and safety information.

### **Chemical and Physical Properties**

A summary of the key chemical and physical properties of **2',5'-Dimethylacetophenone** is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.



Property	Value	Reference(s)
CAS Number	2142-73-6	
Molecular Formula	C10H12O	
Molecular Weight	148.20 g/mol	
Appearance	Clear colorless to yellow liquid	[1]
Density	0.988 g/mL at 25 °C	
Boiling Point	195 °C	
Flash Point	96 °C (closed cup)	
Refractive Index	n20/D 1.529	
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol and ether.	[1]

# **Synthesis**

The primary method for the synthesis of **2',5'-Dimethylacetophenone** is the Friedel-Crafts acylation of p-xylene with acetyl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl<sub>3</sub>).

# Experimental Protocol: Friedel-Crafts Acylation of p-Xylene

This protocol outlines a general procedure for the laboratory-scale synthesis of **2',5'- Dimethylacetophenone**.

#### Materials:

- p-Xylene
- Acetyl chloride
- Anhydrous aluminum chloride (AlCl<sub>3</sub>)



- Anhydrous dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Ice
- Concentrated hydrochloric acid (HCI)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

#### Procedure:

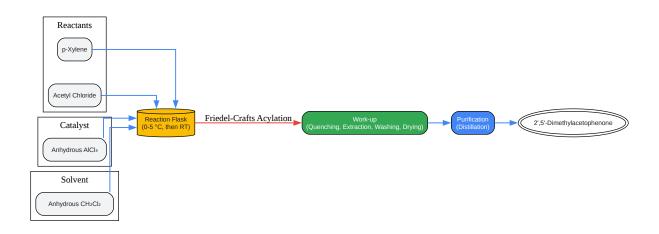
- Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The condenser should be connected to a gas trap to neutralize the HCl gas evolved during the reaction.
- In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
- Cool the stirred suspension to 0-5 °C using an ice bath.
- Prepare a solution of p-xylene (1 equivalent) and acetyl chloride (1 equivalent) in anhydrous dichloromethane and place it in the dropping funnel.
- Add the solution from the dropping funnel dropwise to the AlCl<sub>3</sub> suspension over a period of 30-60 minutes, ensuring the reaction temperature is maintained between 0-5 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours.
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction mixture again in an ice bath.
- Slowly and carefully quench the reaction by pouring the mixture into a beaker containing a
  mixture of crushed ice and concentrated hydrochloric acid.

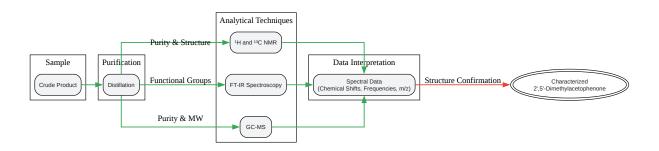


- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Extract the aqueous layer with an additional portion of dichloromethane.
- Combine the organic layers and wash them sequentially with water and saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent and remove the solvent by rotary evaporation.
- The crude product can be purified by simple distillation.

### **Synthesis Workflow**







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### References

- 1. 2',5'-DIMETHYLACETOPHENONE(2142-73-6) 1H NMR [m.chemicalbook.com]
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